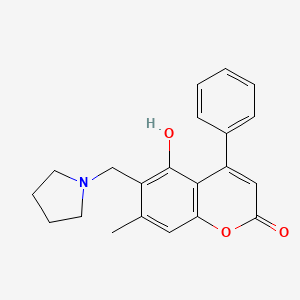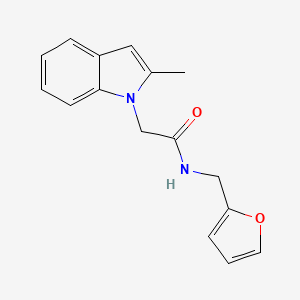![molecular formula C18H11Cl2FN2O2 B11154695 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone](/img/structure/B11154695.png)
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone is a synthetic organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of dichlorophenyl and fluorophenyl groups attached to a pyridazinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2,4-dichlorobenzaldehyde, which is then subjected to a series of reactions including condensation, cyclization, and substitution to introduce the fluorophenyl group and form the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.
化学反応の分析
Types of Reactions
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential in biological assays, possibly due to its interaction with specific biological targets.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It may be used in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone involves its interaction with molecular targets in biological systems. This interaction can modulate specific pathways, leading to the observed biological effects. For instance, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(2,4-dichlorophenyl)-2-butyl-oxirane
- 2-(2,4-dichlorophenyl)-2-methyl-oxirane
Uniqueness
Compared to similar compounds, 2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone is unique due to the presence of both dichlorophenyl and fluorophenyl groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in designing new molecules with tailored functionalities for specific applications.
特性
分子式 |
C18H11Cl2FN2O2 |
|---|---|
分子量 |
377.2 g/mol |
IUPAC名 |
2-[2-(2,4-dichlorophenyl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3-one |
InChI |
InChI=1S/C18H11Cl2FN2O2/c19-12-3-6-14(15(20)9-12)17(24)10-23-18(25)8-7-16(22-23)11-1-4-13(21)5-2-11/h1-9H,10H2 |
InChIキー |
KODJIOATVZTTJE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)C3=C(C=C(C=C3)Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B11154615.png)
![methyl 2-methyl-5-[4-(methylsulfanyl)phenyl]-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate](/img/structure/B11154620.png)
![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B11154639.png)
![2-oxo-4-propyl-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11154640.png)
![(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]pentanoate](/img/structure/B11154641.png)
![7-methyl-9-[(3-oxobutan-2-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11154644.png)

![N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-beta-alanine](/img/structure/B11154664.png)
![N-(4-pyridinylmethyl)-5-{[4-(trifluoromethoxy)phenoxy]methyl}-2-furamide](/img/structure/B11154676.png)
![3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B11154678.png)

![6-({2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}amino)hexanoic acid](/img/structure/B11154685.png)
![N-(3-cyanophenyl)-2-{[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide](/img/structure/B11154696.png)
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B11154703.png)
